1-(3-Bromopropoxy)-4-chlorobenzene
Overview
Description
1-(3-Bromopropoxy)-4-chlorobenzene is an organic compound with the molecular formula C9H10BrClO It is a derivative of benzene, where a bromopropoxy group is attached to the benzene ring at the para position relative to a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropoxy)-4-chlorobenzene can be synthesized through the reaction of 4-chlorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetonitrile and is heated to around 80°C for 24 hours. The reaction mixture is then filtered, and the solvent is removed under reduced pressure to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropoxy)-4-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium or potassium salts of the nucleophile, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like 1-(3-aminopropoxy)-4-chlorobenzene or 1-(3-mercaptopropoxy)-4-chlorobenzene.
Oxidation and Reduction: Products vary based on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Bromopropoxy)-4-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Pharmaceutical Research: It may be explored for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropoxy)-4-chlorobenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzene ring. The molecular targets and pathways involved vary based on the specific reaction and conditions used.
Comparison with Similar Compounds
1-Bromo-2-(3-bromopropoxy)benzene: This compound has a similar structure but with an additional bromine atom on the benzene ring.
1-Bromo-3-phenoxypropane: Similar in structure but with a phenoxy group instead of a chlorobenzene ring.
Properties
IUPAC Name |
1-(3-bromopropoxy)-4-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEAVDHTWIVBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279094 | |
Record name | 1-(3-Bromo-propoxy)-4-chloro-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27983-04-6 | |
Record name | 27983-04-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-Bromo-propoxy)-4-chloro-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 1-(3-Bromopropoxy)-4-chlorobenzene and what type of intermolecular interactions are present?
A1: The crystal structure of this compound reveals that the chlorine atom is slightly out of plane from the aromatic ring by 0.072 Å []. The crystal structure is stabilized by π-π interactions between neighboring phenyl rings with a centroid-centroid distance of 3.699 Å. Additionally, C-H⋯π interactions between a methylene group and the chlorophenyl ring further contribute to the stability of the crystal structure [].
Q2: Has the solubility of this compound been investigated in any solvent systems?
A2: Yes, the solubility of this compound has been experimentally determined in aqueous ethanol mixtures at temperatures ranging from 273.15 to 303.15 K [].
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